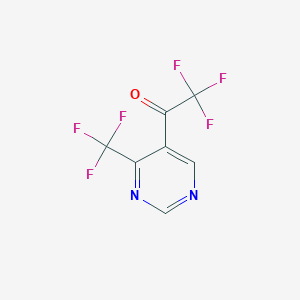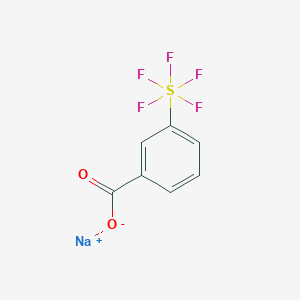
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate is an organofluorine compound characterized by the presence of a pentafluoro-l6-sulfanyl group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(pentafluoro-l6-sulfanyl)benzoate typically involves the introduction of the pentafluoro-l6-sulfanyl group to a benzoate precursor. One common method involves the reaction of 3-bromobenzoic acid with pentafluoro-l6-sulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluoro-l6-sulfanyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states of sulfur.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions, typically under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various sulfur-containing compounds.
Applications De Recherche Scientifique
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate has several scientific research applications:
Organic Electronics: The compound is used in the fabrication of self-assembled monolayers (SAMs) on gold substrates, which are important for interface engineering in organic electronics and photovoltaics.
Surface Engineering: The unique electrostatic properties of the compound make it useful for modifying surface wettability and corrosion resistance.
Biological Studies:
Mécanisme D'action
The mechanism by which sodium 3-(pentafluoro-l6-sulfanyl)benzoate exerts its effects involves its ability to form self-assembled monolayers on metal surfaces. The pentafluoro-l6-sulfanyl group provides strong binding to the substrate, while the benzoate moiety influences the molecular orientation and packing density. This results in surfaces with tailored electrostatic and wetting properties, which are crucial for applications in organic electronics and surface engineering .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate is unique due to its sodium salt form, which enhances its solubility in aqueous solutions compared to its acid and ester counterparts. This property makes it particularly useful for applications requiring water-soluble compounds, such as certain biological and industrial processes.
Propriétés
Formule moléculaire |
C7H4F5NaO2S |
|---|---|
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
sodium;3-(pentafluoro-λ6-sulfanyl)benzoate |
InChI |
InChI=1S/C7H5F5O2S.Na/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
Clé InChI |
FRFKBQAIHRTYCJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


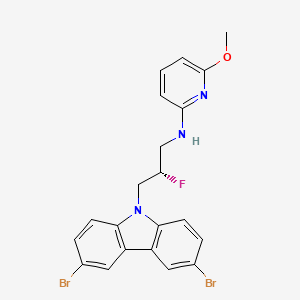
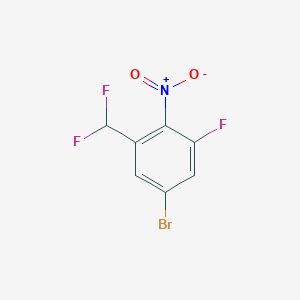
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)
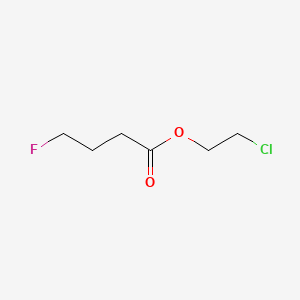


![6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine](/img/structure/B12852810.png)
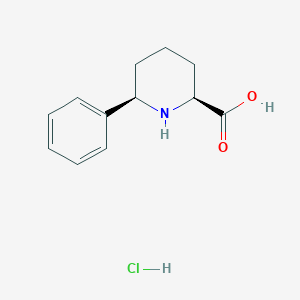
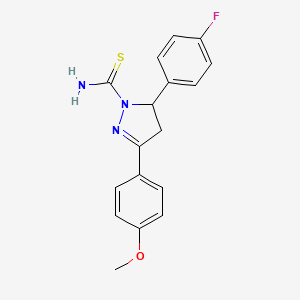

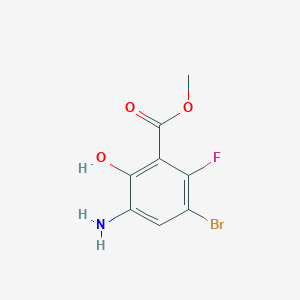
![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)

